molecular formula C19H23N3O5S B11124519 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B11124519
M. Wt: 405.5 g/mol
InChI Key: NNKTZFGVVVLJEV-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a phenyl group, and a pyridinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide typically involves multiple steps, including the formation of the thiazinane ring, the attachment of the phenyl group, and the incorporation of the pyridinone moiety. Common reagents used in these reactions include sulfur-containing compounds, aromatic amines, and pyridinone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl and pyridinone groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl or pyridinone moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be explored through preclinical and clinical studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties tailored to various applications.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-2-oxopyridin-1(2H)-yl)propanamide: A similar compound with a different substitution pattern on the pyridinone ring.

    N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide: A compound with an extended carbon chain in the propanamide moiety.

    N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethanamide: A compound with a shorter carbon chain in the propanamide moiety.

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide stands out due to its unique combination of functional groups and structural features The presence of the thiazinane ring, phenyl group, and pyridinone moiety provides a versatile platform for various chemical modifications and interactions with biological targets

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C19H23N3O5S/c1-14-12-17(23)13-19(25)21(14)10-8-18(24)20-15-4-6-16(7-5-15)22-9-2-3-11-28(22,26)27/h4-7,12-13,23H,2-3,8-11H2,1H3,(H,20,24)

InChI Key

NNKTZFGVVVLJEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)O

Origin of Product

United States

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